

Quantitative Comparison of LSD1 Inhibitors

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Compound Focus: Gsk-Isd1

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The table below summarizes the biochemical and cellular potency of several LSD1 inhibitors for easy comparison.

Inhibitor Name	Biochemical IC50 vs. LSD1	Key Mechanistic Property	Antiproliferative Activity (Example Cell Line)	Citation
GSK-LSD1	16 nM [1]	Irreversible, selective [1]	Inhibits proliferation in AML models [1]	[1]
LTM-1	2.11 nM [2]	Reversible, highly selective over LSD2 (>2370-fold) [2]	MV-4-11 AML cells (IC50 = 0.16 µM) [2]	[2]
Compound 14	0.18 µM (180 nM) [3]	Reversible, selective over MAO-A/B [3]	HepG2 liver cancer cells (IC50 = 0.93 µM) [3]	[3]
Seclidemstat (SP-2577)	13 nM [3]	Reversible [3] [4]	In clinical trials for solid tumors [3]	[3]

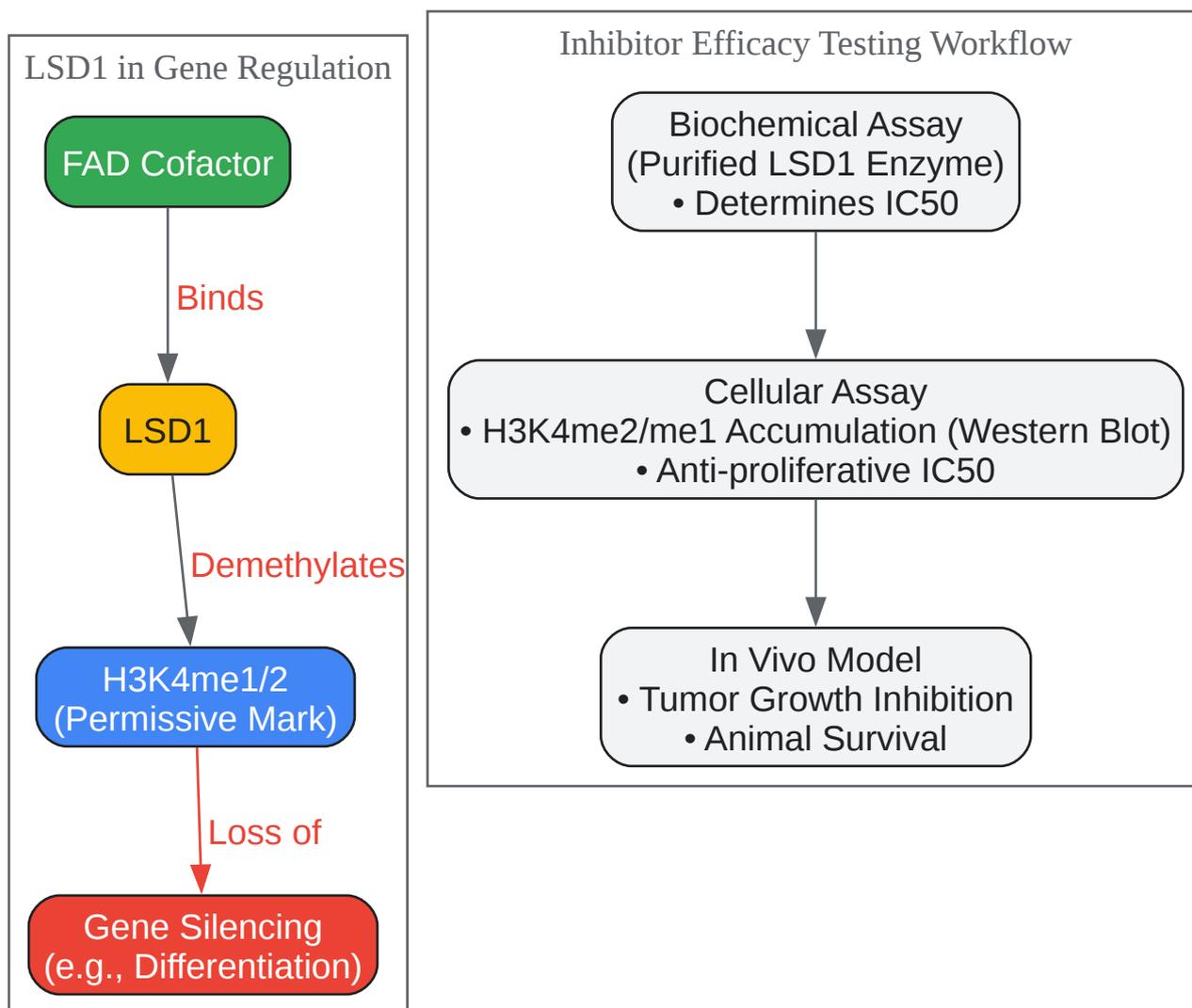
Experimental Context and Protocols

The biochemical IC50 value represents the concentration of a compound required to inhibit half of the enzyme's activity in a purified system. Here is the experimental context for the cited data:

- **For GSK-LSD1:** The provided IC50 of **16 nM** comes from a commercial supplier's product description (InvivoChem), which cites a primary research article for this data point [1]. The specific details of the biochemical assay (e.g., substrate concentration, incubation time) are not detailed in the available excerpt.
- **For Comparative Inhibitors:**
 - **LTM-1:** Its exceptional potency (2.11 nM) was discovered through a structure-based virtual screening and molecular dynamics simulation approach [2].
 - **Compound 14:** Its IC50 was determined alongside a test for **reversibility** using a dialysis assay, where its inhibitory effect was recovered after dialysis, unlike the irreversible inhibitor **GSK-LSD1** [3].
 - **Seclidemstat:** This inhibitor has progressed to clinical trials, and its IC50 is frequently used as a reference standard in recent studies [3] [4].

LSD1 Signaling and Experimental Workflow

To better understand the therapeutic targeting of LSD1, the following diagram illustrates its role in gene regulation and a generalized workflow for determining inhibitor efficacy, from biochemical assays to in vivo validation.



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Key Insights for Researchers

- **Mechanistic Differences are Critical:** The distinction between **irreversible** (e.g., **GSK-LSD1**) and **reversible** inhibitors (e.g., Compound 14, Seclidemstat) is a major differentiator. Irreversible inhibitors often form a covalent bond with the enzyme, which can lead to prolonged effects [3] [1].
- **Selectivity is a Key Metric:** High-quality inhibitors are characterized not just by potency against LSD1 but also by selectivity. This is measured against closely related enzymes like **LSD2** and the monoamine oxidases **MAO-A** and **MAO-B** to minimize off-target effects [1] [2].
- **Functional Validation is Essential:** A low biochemical IC50 must be corroborated by cellular and functional assays. A standard validation is demonstrating a dose-dependent **increase in H3K4me1**

and H3K4me2 levels in cells, confirming on-target engagement [3].

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